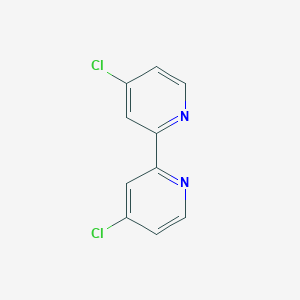

4,4'-Dichloro-2,2'-bipyridine

Overview

Description

4,4'-Dichloro-2,2'-bipyridine (C₁₀H₆Cl₂N₂) is a halogenated bipyridine derivative characterized by chlorine substituents at the 4 and 4' positions of the bipyridine backbone. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Stille coupling of 2-bromo-4-chloropyridine with Me₆Sn₂ in xylene under argon, yielding 70% isolated product . The compound exhibits a melting point of 132°C (hexane) and serves as a versatile ligand for transition metal complexes, including Pt(II), Re(I), and Ru(II), with applications in anticancer drug development, luminescent materials, and photophysical studies . Its electron-withdrawing chloro groups enhance the stability of metal complexes and modulate electronic properties for catalytic and optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dichloro-2,2’-bipyridine can be synthesized through several methods. One common synthetic route involves the chlorination of 2,2’-bipyridine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 4’ positions .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dichloro-2,2’-bipyridine may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4,4’-Dichloro-2,2’-bipyridine .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coordination Reactions: As a ligand, 4,4’-Dichloro-2,2’-bipyridine forms coordination complexes with transition metals.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate substitution reactions.

Coordination Complex Formation: Transition metal salts, such as palladium chloride (PdCl2) or copper sulfate (CuSO4), are used to form coordination complexes with 4,4’-Dichloro-2,2’-bipyridine.

Major Products Formed

Scientific Research Applications

Coordination Chemistry

DClB serves as a versatile ligand in the formation of coordination complexes with transition metals. These complexes are crucial for catalysis and materials science due to their enhanced reactivity and stability.

| Metal Complex | Ligand | Applications |

|---|---|---|

| [Ru(DClB)2] | DClB | Catalysis in organic reactions |

| [Cu(DClB)Cl2] | DClB | Antimicrobial activity studies |

Research indicates that DClB and its metal complexes exhibit promising biological activities, including anticancer and antimicrobial properties.

- Anticancer Studies: DClB complexes have shown selective cytotoxicity towards various cancer cell lines while sparing normal cells. For instance, in vitro studies demonstrated effective inhibition of cancer cell proliferation through mechanisms involving apoptosis .

- Antimicrobial Properties: Studies have revealed that DClB exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against strains such as Staphylococcus aureus and Escherichia coli .

Material Science

DClB is utilized in the production of advanced materials, such as polymers and electronic devices. Its ability to form stable coordination complexes enhances the properties of these materials.

| Material Type | Properties Enhanced |

|---|---|

| Conductive Polymers | Electrical conductivity |

| Photonic Devices | Light absorption and emission |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of DClB complexes on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on DClB's antimicrobial properties showed that its metal complexes inhibited biofilm formation in pathogenic bacteria. This property is particularly valuable in combating antibiotic-resistant strains .

Mechanism of Action

The mechanism of action of 4,4’-Dichloro-2,2’-bipyridine primarily involves its role as a ligand. It binds to metal ions through its nitrogen atoms, forming coordination complexes. These complexes can exhibit various catalytic activities, depending on the metal center and the reaction conditions . In biological systems, the compound’s cytotoxic effects are attributed to its ability to bind to amines in cancer cells, activating them through nucleophilic displacement of chloride ions .

Comparison with Similar Compounds

The 4,4'-disubstituted 2,2'-bipyridine family encompasses diverse derivatives with distinct functional groups, enabling tailored applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 4,4'-Disubstituted Bipyridines

Table 2: Comparative Performance in Metal Complexes

Biological Activity

4,4'-Dichloro-2,2'-bipyridine (DClB) is a bipyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with DClB, including case studies, research findings, and data tables summarizing its effects.

This compound is characterized by its two chlorine substituents at the 4-position of the bipyridine structure. This modification enhances its ability to form coordination complexes with various metal ions, which is fundamental to its biological activity.

Mechanism of Action:

- DClB acts primarily through the formation of metal complexes that can interact with biological macromolecules.

- The ligands can influence the stability and reactivity of these complexes, leading to enhanced biological effects such as cytotoxicity against cancer cells or antibacterial activity.

Antimicrobial Activity

Research has demonstrated that DClB exhibits notable antimicrobial properties. A study focusing on its coordination complexes revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of DClB Complexes

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 35 | 85 |

| Escherichia coli | 65 | 93 |

This table summarizes the results from a study where DClB was tested against common bacterial strains. The results indicate that DClB complexes can effectively inhibit bacterial growth at relatively low concentrations, suggesting potential applications in developing new antibacterial agents .

Cytotoxic Activity in Cancer Research

In addition to its antibacterial properties, DClB has been evaluated for its cytotoxic effects on cancer cell lines. A study assessing various rhodium(III) complexes containing DClB showed promising results in terms of selective cytotoxicity towards cancer cells compared to normal cells.

Table 2: Cytotoxicity of DClB Complexes Against Cancer Cell Lines

| Complex Type | Cell Line | IC50 (µM) |

|---|---|---|

| Rhodium-DClB | MCF-7 (Breast) | 5.0 |

| Rhodium-DClB | HT-29 (Colon) | 3.5 |

| Cisplatin | MCF-7 | 30 |

| Cisplatin | HT-29 | 25 |

The data indicates that the rhodium complex with DClB exhibits significantly lower IC50 values compared to cisplatin, a commonly used chemotherapy drug, highlighting its potential as an effective anticancer agent .

Case Studies and Research Findings

- Antibacterial Studies : A series of experiments were conducted to evaluate the efficacy of DClB-based complexes against various bacterial strains. Results indicated a strong correlation between the structural features of the complexes and their antibacterial potency.

- Cytotoxicity Assessments : In vitro studies using MTT assays demonstrated that DClB complexes exhibited selective cytotoxicity towards cancer cell lines while sparing normal fibroblasts, indicating a promising therapeutic window for anticancer applications .

- Photophysical Properties : Investigations into the photophysical properties of iridium and rhodium complexes with DClB have shown that these compounds possess unique luminescent properties that may be harnessed for imaging applications in biological systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4'-dichloro-2,2'-bipyridine, and what are their experimental considerations?

this compound is typically synthesized via cross-coupling reactions or halogenation of bipyridine precursors. For example, in the synthesis of its platinum complex, the ligand is reacted with K₂PtCl₄ in aqueous media at 373 K for 24 hours, yielding an orange precipitate . Key considerations include:

- Reagent purity : Use anhydrous solvents to avoid side reactions.

- Temperature control : Prolonged heating (e.g., 373 K) ensures complete metal-ligand coordination.

- Workup : Sequential washing with H₂O, CH₂Cl₂, EtOH, and ether removes unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its metal complexes?

- X-ray crystallography : Resolves bond lengths and angles in metal complexes (e.g., Pt-Cl distances in dichlorido-(this compound)platinum(II)) .

- UV-Vis absorption : Identifies metal-to-ligand charge transfer (MLCT) transitions in Ru(II) or Ir(III) complexes .

- ¹H-NMR and IR spectroscopy : Detects ligand substitution patterns and coordination-induced shifts (e.g., C-Cl stretching at ~550 cm⁻¹) .

Advanced Research Questions

Q. How do the chloro substituents in this compound influence ligand substitution kinetics in transition metal complexes?

The electron-withdrawing Cl groups increase ligand lability in complexes like cis-[RuCl₂(dppb)(Cl-bipy)] (dppb = 1,4-bis(diphenylphosphino)butane). Studies show:

- Dissociative mechanisms : Cl substituents reduce electron density at the metal center, accelerating ligand dissociation rates compared to methyl- or methoxy-substituted analogs .

- Steric effects : Minimal steric hindrance from Cl allows faster solvent/ligand exchange, critical for catalytic cycles .

- Kinetic analysis : Pseudo-first-order rate constants (e.g., k ~10⁻⁴ s⁻¹ at 298 K) are determined via UV-Vis monitoring of ligand displacement .

Q. What role does this compound play in modulating photophysical properties of cyclometalated Ru(II) or Ir(III) complexes?

Cl substituents enhance MLCT transitions by lowering the ligand π* orbital energy. For example:

- Ru(II) complexes : Emission lifetimes (τ) increase due to reduced non-radiative decay pathways (e.g., τ > 500 ns in dichloromethane) .

- Electrochemical tuning : Cl groups stabilize oxidation states, as seen in cyclic voltammetry (e.g., E₁/₂ for Ru³⁺/²⁺ shifts by +0.2 V vs. unsubstituted bipyridine) .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound-based complexes?

Discrepancies often arise from variations in:

- Coordination geometry : Cis vs. trans configurations alter redox potentials (e.g., cis-[RuCl₂(Cl-bipy)] is more active in H₂ evolution than trans isomers) .

- Counterion effects : Hexafluorophosphate (PF₆⁻) vs. chloride (Cl⁻) impacts solubility and ion pairing in electrocatalysis .

- Reaction conditions : pH, solvent polarity, and light exposure must be standardized to enable cross-study comparisons .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- GHS compliance : Classified as skin/eye irritant (Category 2) and respiratory irritant (Category 3). Use fume hoods, nitrile gloves, and safety goggles .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Storage : Keep in airtight containers under nitrogen to prevent hydrolysis .

Q. Key Recommendations for Researchers

- Synthetic reproducibility : Document reaction stoichiometry and purification steps meticulously to avoid batch variability .

- Advanced characterization : Combine DFT calculations with experimental data (e.g., Hirshfeld surface analysis) to validate electronic structures .

- Safety alignment : Adhere to GHS protocols even if local regulations are less stringent .

Properties

IUPAC Name |

4-chloro-2-(4-chloropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSRTSGCWBPLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170096 | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-41-0 | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.